N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide
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Overview
Description
N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide, commonly known as MNMA, is a chemical compound used in scientific research. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of MNMA is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. MNMA has been found to inhibit acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the metabolism of neurotransmitters and other signaling molecules. By inhibiting these enzymes, MNMA may modulate the levels of these molecules and affect cellular signaling pathways.
MNMA has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in various cellular processes, including cell growth, proliferation, and survival. By modulating these pathways, MNMA may affect cellular processes and contribute to its biological effects.
Biochemical and Physiological Effects:
MNMA has been found to exhibit several biochemical and physiological effects, including the inhibition of enzymes, the modulation of cellular signaling pathways, and the induction of apoptosis and cell cycle arrest. MNMA has been found to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the metabolism of neurotransmitters and other signaling molecules.
MNMA has also been found to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. By modulating these pathways, MNMA may affect cellular processes and contribute to its biological effects.
Advantages and Limitations for Lab Experiments
MNMA has several advantages for lab experiments, including its ease of synthesis, high purity, and potent biological activity. MNMA can be synthesized by a simple reaction and purified by recrystallization, which makes it easily accessible for lab experiments. MNMA has also been found to exhibit potent biological activity against several enzymes and cancer cell lines, which makes it a valuable tool for studying these processes.
However, MNMA also has several limitations for lab experiments, including its potential toxicity and limited solubility. MNMA has been found to exhibit cytotoxic activity against several cancer cell lines, which may limit its use in certain experiments. MNMA also has limited solubility in water, which may make it difficult to use in certain assays.
Future Directions
MNMA has several potential future directions for research, including its applications in drug discovery, cancer research, and neurodegenerative diseases. MNMA has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are potential targets for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
MNMA has also been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Further research is needed to elucidate the mechanism of action of MNMA in cancer cells and to evaluate its potential as a therapeutic agent for cancer.
Finally, MNMA has potential applications in the study of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting acetylcholinesterase and monoamine oxidase, MNMA may modulate the levels of neurotransmitters and affect cellular signaling pathways involved in these diseases. Further research is needed to evaluate the potential of MNMA as a therapeutic agent for these diseases.
Conclusion:
In conclusion, MNMA is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNMA has been found to exhibit potent inhibitory activity against several enzymes and cancer cell lines, which makes it a valuable tool for studying these processes. MNMA also has potential applications in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to elucidate the mechanism of action of MNMA and to evaluate its potential as a therapeutic agent.
Synthesis Methods
MNMA can be synthesized by the reaction of 2-nitroaniline with chloroacetonitrile and methylamine in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
MNMA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are considered potential targets for the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
MNMA has also been studied for its potential applications in cancer research. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of MNMA in cancer cells is not fully understood, but it is believed to involve the induction of apoptosis and cell cycle arrest.
properties
IUPAC Name |
N-(cyanomethyl)-2-(N-methyl-2-nitroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-14(8-11(16)13-7-6-12)9-4-2-3-5-10(9)15(17)18/h2-5H,7-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVKXGDKJEZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC#N)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide |
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